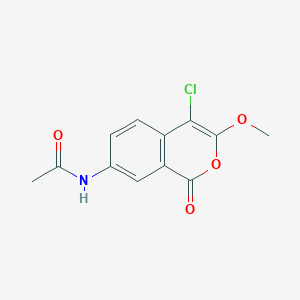

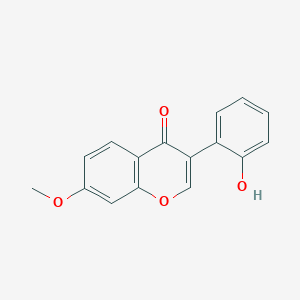

N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミド: は、イソクロメン誘導体のクラスに属する合成有機化合物です。この化合物は、イソクロメン環に結合したクロロ、メトキシ、およびアセトアミド基の存在によって特徴付けられます。

準備方法

合成経路と反応条件: N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドの合成は、通常、4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イルアミンと無水酢酸を制御された条件下で反応させることから始まります。 この反応は、ジクロロメタンまたはエタノールなどの適切な溶媒の存在下で、ピリジンまたはトリエチルアミンなどの触媒を使用して、アセチル化プロセスを促進します .

工業生産方法: この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、連続フロー反応器と自動システムを頻繁に使用して、一貫した品質と効率を確保しています .

化学反応の分析

反応の種類: N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するカルボン酸またはケトンを形成するために酸化することができます。

還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、化合物をアルコールまたはアミンに変換できます。

置換: 化合物のクロロ基は、適切な条件下で、アミン、チオール、またはアルコキシドなどの他の求核剤で置換することができます.

一般的な試薬と条件:

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化アルミニウムリチウム。

置換: メタノール中のナトリウムメトキシド。

形成された主要な生成物:

酸化: カルボン酸またはケトン。

還元: アルコールまたはアミン。

科学研究アプリケーション

化学: N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドは、より複雑な有機分子の合成における中間体として使用されます。 これは、新しい医薬品や農薬の開発のためのビルディングブロックとして役立ちます .

生物学: 生物学的研究では、この化合物は、潜在的な抗菌作用と抗癌作用について研究されています。 それは、特定の細菌株および癌細胞株に対して阻害活性を示しており、さらなる薬物開発の候補となっています .

医学: この化合物の誘導体は、感染症や癌を含むさまざまな疾患の治療における治療の可能性について検討されています。 特定の生物学的標的と相互作用する能力は、医薬品化学において貴重な化合物となっています .

産業: 産業部門では、N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドは、特殊化学薬品や材料の生産に使用されています。 その独特の化学的特性は、コーティング、ポリマー、その他の先進材料の用途に適しています .

科学的研究の応用

Chemistry: N-(4-Chloro-3-methoxy-1-oxo-1H-isochromen-7-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .

Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials .

作用機序

N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。それは、細胞の生存と増殖に不可欠な特定の酵素またはタンパク質の活性を阻害すると考えられています。 たとえば、それは細菌のDNAジャイレースを阻害し、細菌のDNA複製と細胞死を混乱させる可能性があります . 癌細胞では、それは細胞の成長とアポトーシスを調節するシグナル伝達経路を妨害する可能性があります .

類似化合物との比較

類似化合物:

- N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)ベンゾアミド

- N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)-Nα-[(4-メチルフェニル)スルホニル]フェニルアラニンアミド

- N-{[(3S)-5-クロロ-8-ヒドロキシ-3-メチル-1-オキソ-3,4-ジヒドロ-1H-イソクロメン-7-イル]カルボニル}-L-フェニルアラニン

独自性: N-(4-クロロ-3-メトキシ-1-オキソ-1H-イソクロメン-7-イル)アセトアミドは、その特定の置換パターンにより際立っており、独特の化学的および生物学的特性を付与しています。 アセトアミド基の存在は、その溶解性と反応性を高め、さまざまな用途のための汎用性の高い化合物となっています .

特性

IUPAC Name |

N-(4-chloro-3-methoxy-1-oxoisochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO4/c1-6(15)14-7-3-4-8-9(5-7)11(16)18-12(17-2)10(8)13/h3-5H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMARCSWFKPJGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(=C(OC2=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489279 |

Source

|

| Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62252-27-1 |

Source

|

| Record name | N-(4-Chloro-3-methoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)

![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)